molecular formula C19H16O2 B12793074 Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- CAS No. 94903-90-9

Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans-

Cat. No.: B12793074
CAS No.: 94903-90-9
M. Wt: 276.3 g/mol
InChI Key: LUZRIDJKIKIKNX-OALUTQOASA-N
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Description

Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is a derivative of benzo(a)anthracene, a known carcinogenic compound found in tobacco smoke and produced during the incomplete combustion of organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- typically involves the hydrogenation of benzo(a)anthracene followed by hydroxylation. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The hydroxylation step involves the use of oxidizing agents like osmium tetroxide or potassium permanganate to introduce hydroxyl groups at specific positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and hydroxylation. The reaction conditions are carefully controlled to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- involves its interaction with cellular components. The compound can intercalate into DNA, causing mutations and potentially leading to cancer. It can also generate reactive oxygen species (ROS) through metabolic activation, leading to oxidative stress and cellular damage. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are related to oxidative stress and DNA damage response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- is unique due to the presence of hydroxyl groups and a methyl group, which influence its chemical reactivity and biological activity. These functional groups make it a valuable compound for studying the effects of structural modifications on the properties of polycyclic aromatic hydrocarbons .

Properties

CAS No.

94903-90-9

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

(10S,11S)-11-methyl-10H-benzo[a]anthracene-10,11-diol

InChI

InChI=1S/C19H16O2/c1-19(21)17-11-16-13(10-14(17)8-9-18(19)20)7-6-12-4-2-3-5-15(12)16/h2-11,18,20-21H,1H3/t18-,19-/m0/s1

InChI Key

LUZRIDJKIKIKNX-OALUTQOASA-N

Isomeric SMILES

C[C@]1([C@H](C=CC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O

Canonical SMILES

CC1(C(C=CC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O

Origin of Product

United States

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